N,N'-diphenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine
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Overview
Description
N5,N7-diphenyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine is a heterocyclic compound that belongs to the class of triazolo-triazines These compounds are known for their unique structural features, which include a fused ring system consisting of both triazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5,N7-diphenyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine typically involves the cyclocondensation of 3(5)-amino-1,2,4-triazoles with cyanoguanidine . The substituted 3(5)-amino-1,2,4-triazoles are prepared from corresponding hydrazides and S-methylisothiourea via ring closure of the intermediate acylaminoguanidines .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N5,N7-diphenyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N5,N7-diphenyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N5,N7-diphenyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine involves its interaction with specific molecular targets and pathways. The compound’s triazole and triazine rings allow it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, making it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a][1,3,5]triazine: This compound shares a similar fused ring system but lacks the diphenyl substitution.
5,7-Diamino[1,2,4]triazolo[1,5-a][1,3,5]triazine: Similar in structure but with amino groups instead of phenyl groups.
Uniqueness
N5,N7-diphenyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine is unique due to its diphenyl substitution, which enhances its stability and potential bioactivity. This substitution also allows for greater versatility in chemical reactions and applications compared to its non-substituted counterparts .
Properties
Molecular Formula |
C16H13N7 |
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Molecular Weight |
303.32 g/mol |
IUPAC Name |
5-N,7-N-diphenyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine |
InChI |
InChI=1S/C16H13N7/c1-3-7-12(8-4-1)18-14-20-15(19-13-9-5-2-6-10-13)23-11-17-22-16(23)21-14/h1-11H,(H2,18,19,20,21,22) |
InChI Key |
ZTLMRJSFEWCDQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=NN=CN3C(=N2)NC4=CC=CC=C4 |
Origin of Product |
United States |
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